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Compound of Interest

Compound Name: 4-Pentenoic anhydride

Cat. No.: B1597491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-pentenoic anhydride and its 2-

methyl and 3-methyl substituted derivatives. Understanding the distinct spectral characteristics

of these molecules is crucial for their identification, characterization, and utilization in various

research and development applications, including polymer synthesis and drug delivery

systems. This document presents key experimental data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in a

comparative format.

Summary of Spectroscopic Data
The following table summarizes the key spectroscopic features of 4-pentenoic anhydride, 2-

methyl-4-pentenoic anhydride, and 3-methyl-4-pentenoic anhydride. Please note that where

experimental data for the anhydrides of the substituted derivatives were not directly available,

data from their corresponding carboxylic acids are provided as a reference, with expected

values for the anhydrides noted.
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Spectroscopic

Technique

Functional

Group/Proton/C

arbon

4-Pentenoic

Anhydride

2-Methyl-4-

pentenoic

Anhydride (from

Acid Data)

3-Methyl-4-

pentenoic

Anhydride (from

Acid Data)

IR Spectroscopy

(cm⁻¹)

C=O Stretch

(Anhydride)

~1820

(symmetric),

~1750

(asymmetric)

Expected: ~1815

& ~1745 (from

acid C=O at

~1710)

Expected: ~1818

& ~1748 (from

acid C=O at

~1708)

C=C Stretch ~1645 ~1640 ~1642

=C-H Bend ~915 ~910 ~912

¹H NMR

Spectroscopy

(ppm)

=CH₂ 5.0 - 5.2 (m) ~4.9 - 5.1 (m) ~4.9 - 5.1 (m)

-CH= 5.7 - 5.9 (m) ~5.6 - 5.8 (m) ~5.5 - 5.7 (m)

-CH₂-C=O ~2.5 (t)

Expected: ~2.6

(q) (from acid α-

CH at ~2.5)

~2.3 (d)

-CH₂- ~2.3 (q) ~2.2 (t) -

-CH(CH₃)- - ~2.5 (sextet) ~2.4 (m)

-CH₃ - ~1.2 (d) ~1.1 (d)

¹³C NMR

Spectroscopy

(ppm)

C=O ~168

Expected: ~173

(from acid C=O

at ~179)

Expected: ~170

(from acid C=O

at ~176)

-CH= ~136 ~135 ~139

=CH₂ ~116 ~117 ~115

-CH₂-C=O ~33

Expected: ~40

(from acid α-C at

~41)

~40

-CH₂- ~28 ~33 -
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-CH(CH₃)- - ~41 ~35

-CH₃ - ~17 ~20

Mass

Spectrometry

(m/z)

Molecular Ion

[M]⁺
182 210 Not Available

Key Fragments
154, 137, 109,

83, 55[1]
113, 95, 69, 41 Not Available

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The general

protocols for obtaining such data are outlined below.

Infrared (IR) Spectroscopy
For liquid samples like 4-pentenoic anhydride and its derivatives, the spectrum is typically

acquired using the "neat" method.

Sample Preparation: A single drop of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr).[2][3]

Data Acquisition: The plates are mounted in the spectrometer's sample holder. The IR

spectrum is recorded over the range of 4000-400 cm⁻¹.

Processing: The resulting spectrum displays absorbance or transmittance as a function of

wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for detailed structural elucidation.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃) in an NMR tube.[4][5]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically
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acquired to simplify the spectrum.[4][6]

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to yield the

NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference

standard (e.g., tetramethylsilane - TMS).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by Gas Chromatography (GC-MS).[7][8]

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with

high-energy electrons, causing ionization and fragmentation.[7][8][9]

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio (m/z) and detected.[7][8][9]

Data Presentation: The mass spectrum is plotted as relative ion abundance versus m/z.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

comparison of the 4-pentenoic anhydride derivatives.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Comparison

4-Pentenoic Anhydride
 & Derivatives

Neat Liquid Film Dissolve in CDCl3 Dilute for GC/Direct Infusion

FT-IR Spectrometer NMR Spectrometer
(¹H & ¹³C) Mass Spectrometer

Identify Functional
Group Stretches

Assign Chemical Shifts
& Coupling Constants

Determine Molecular Ion
& Fragmentation Pattern

Comparative Analysis
of Spectral Data

Chemical Structures of Compared Anhydrides

4-Pentenoic Anhydride 2-Methyl-4-pentenoic Anhydride 3-Methyl-4-pentenoic Anhydride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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